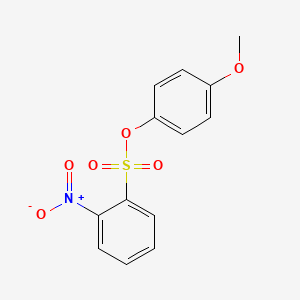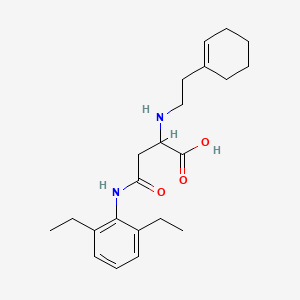
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields including chemistry, biology, and medicine. Its intricate molecular structure features both carbazole and hydrazone moieties, contributing to its distinctive reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide typically involves a multi-step process:
Step 1: : Synthesis of the carbazole precursor, involving cyclization of suitable aniline derivatives.
Step 2: : Formation of the propanehydrazide intermediate through hydrazinolysis.
Step 3: : Condensation reaction between the hydrazide intermediate and the 3-hydroxybenzaldehyde to yield the final product.
Industrial Production Methods: : Industrial synthesis may employ high-efficiency reactors and optimized conditions for scaling up. Continuous flow synthesis and the use of catalysts may improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the hydroxy and carbazole sites.
Reduction: : Possible reduction of the hydrazone group to hydrazide.
Substitution: : Electrophilic aromatic substitution on the carbazole ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various electrophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : Formation of corresponding quinones.
Reduction: : Conversion to hydrazides.
Substitution: : Varied substitution products depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a starting material or intermediate in organic synthesis and catalysis. Biology : Studied for potential bioactivity, including antimicrobial and anticancer properties. Medicine : Investigated for therapeutic applications due to its structural similarity to other pharmacologically active compounds. Industry : Employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
Molecular Targets and Pathways: : The compound's mechanism of action involves interaction with cellular targets, potentially inhibiting or modifying biological pathways. Its structure allows it to bind with proteins and enzymes, influencing their activity.
Comparación Con Compuestos Similares
Unique Features
3,4-dihydro-1H-carbazole unit: : Offers unique reactivity compared to other carbazole derivatives.
Hydrazone linkage: : Enhances binding to biological molecules.
Similar Compounds
Carbazole derivatives: : 3-methylcarbazole, 1-aminocarbazole.
Hydrazones: : Benzaldehyde hydrazone, cinnamaldehyde hydrazone.
3-(3,4-dihydro-1H-carbazol-9(2H)-yl)-N'-(3-hydroxybenzylidene)propanehydrazide stands out due to its distinctive combination of functional groups and potential for diverse applications.
Propiedades
Número CAS |
452089-93-9 |
|---|---|
Fórmula molecular |
C22H23N3O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c26-17-7-5-6-16(14-17)15-23-24-22(27)12-13-25-20-10-3-1-8-18(20)19-9-2-4-11-21(19)25/h1,3,5-8,10,14-15,26H,2,4,9,11-13H2,(H,24,27)/b23-15+ |
Clave InChI |
ZYOLWHDNJSQQFR-HZHRSRAPSA-N |
SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
SMILES isomérico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC(=CC=C4)O |
SMILES canónico |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC(=CC=C4)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


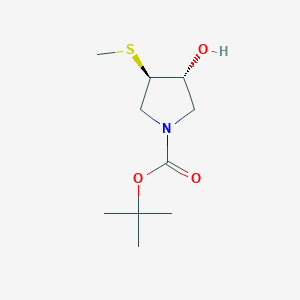
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2950631.png)
![5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950632.png)
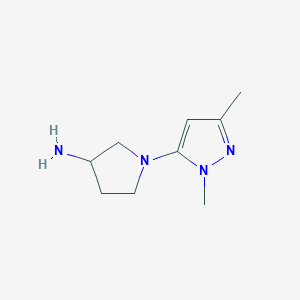

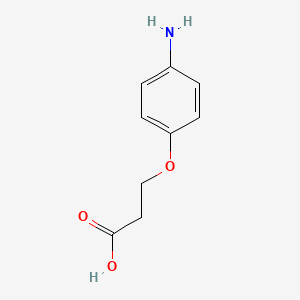
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2950638.png)
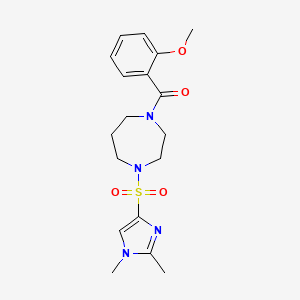
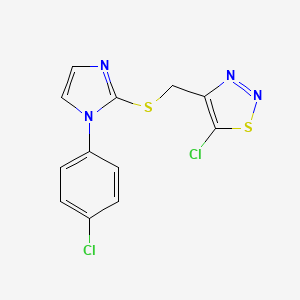
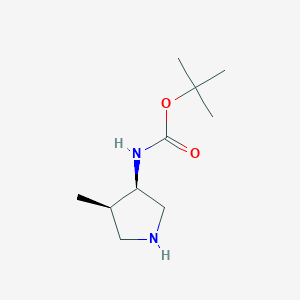
![methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2950648.png)
